2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride

Catalog No.
S12783181
CAS No.
M.F
C8H15ClN2O3
M. Wt
222.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochlor...

Product Name

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride

IUPAC Name

2-(3-amino-2-oxoazepan-1-yl)acetic acid;hydrochloride

Molecular Formula

C8H15ClN2O3

Molecular Weight

222.67 g/mol

InChI

InChI=1S/C8H14N2O3.ClH/c9-6-3-1-2-4-10(8(6)13)5-7(11)12;/h6H,1-5,9H2,(H,11,12);1H

InChI Key

UFBHLOVKIMGYJX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C(C1)N)CC(=O)O.Cl

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is a chemical compound characterized by a unique structure that includes a seven-membered azepane ring. The compound features an amino group and a carbonyl group, making it a derivative of amino acids. Its molecular formula is C₈H₁₄ClN₂O₃, and it has a molecular weight of approximately 204.66 g/mol. This compound is often utilized in pharmaceutical research and development due to its potential biological activities.

The reactivity of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride can be attributed to its functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, allowing the compound to act as an acid in various reactions.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, especially when reacting with electrophiles.
  • Condensation Reactions: The carbonyl group can undergo condensation with alcohols or amines, leading to the formation of more complex molecules.

These reactions are significant for synthesizing derivatives or conjugates that may exhibit enhanced biological properties.

Preliminary studies suggest that 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride may exhibit various biological activities, including:

  • Antihypertensive Effects: Some derivatives have shown promise in reducing blood pressure, indicating potential use in treating hypertension .
  • Neuroprotective Properties: Compounds with similar structures have been investigated for their neuroprotective effects, potentially aiding in conditions such as neurodegenerative diseases .
  • Antithrombotic Activity: Related compounds have demonstrated activity against thrombin and factor Xa, which are crucial targets for anticoagulant therapies .

The synthesis of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride typically involves several steps:

  • Formation of the Azepane Ring: Starting materials containing appropriate precursors undergo cyclization to form the azepane structure.
  • Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through specific chemical transformations, such as amination and carboxylation.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form to enhance solubility and stability.

Methods may vary based on desired purity and yield, with some processes emphasizing high optical purity .

The applications of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride include:

  • Pharmaceutical Research: It serves as a reference standard in drug development, particularly for antihypertensive and neuroprotective agents.
  • Biochemical Studies: The compound is used in various biochemical assays to explore its interactions with biological targets.
  • Synthetic Chemistry: It acts as a building block for synthesizing more complex organic molecules.

Interaction studies involving 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride focus on its binding affinity and efficacy against specific biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins involved in disease pathways.
  • In Vivo Studies: To assess the pharmacokinetics and pharmacodynamics of the compound in animal models.

Such research is crucial for understanding the therapeutic potential of this compound and its derivatives.

Several compounds share structural similarities with 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acidContains a hydroxyl group instead of an amino groupPotentially different biological activity profile
3-Amino-tetrahydrofuran derivativesTetrahydrofuran ring structureOften exhibits different pharmacological properties
2-(3-Amino-2-Oxopiperidin-1-Yl)acetic AcidPipedrine ring instead of azepaneMay show varied interactions due to ring strain

These comparisons highlight the unique aspects of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride, particularly its specific ring structure and functional groups that may influence its biological activity differently than other similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

222.0771200 g/mol

Monoisotopic Mass

222.0771200 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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